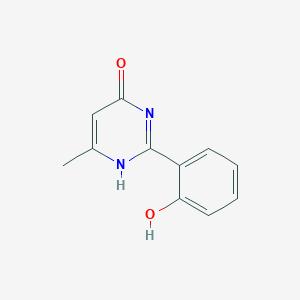

2-(2-hydroxyphenyl)-6-methyl-1H-pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

gap junction protein, gamma-1 . It belongs to the connexin family of proteins, which form gap junction channels. These channels are crucial for cell-to-cell communication, allowing the transfer of ions, metabolites, and other small molecules between adjacent cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of gap junction proteins typically involves recombinant DNA technology. The gene encoding the protein is inserted into an expression vector, which is then introduced into a host cell (such as E. coli or yeast). The host cells are cultured under specific conditions to express the protein, which is then purified using techniques such as affinity chromatography.

Industrial Production Methods: Industrial production of gap junction proteins follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using industrial-scale chromatography systems. The conditions are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Gap junction proteins, being biological macromolecules, do not undergo traditional chemical reactions like small organic molecules. they can participate in post-translational modifications such as phosphorylation, glycosylation, and ubiquitination. These modifications can affect the protein’s function, localization, and stability.

Common Reagents and Conditions:

Phosphorylation: Kinases and ATP are used to add phosphate groups to specific amino acids.

Glycosylation: Enzymes and sugar donors are involved in attaching carbohydrate moieties.

Ubiquitination: Ubiquitin ligases and ubiquitin are used to tag the protein for degradation.

Major Products: The major products of these reactions are the modified forms of the gap junction protein, which can have altered functional properties.

Wissenschaftliche Forschungsanwendungen

Gap junction proteins, including gamma-1, have numerous applications in scientific research:

Chemistry: Studying the structure and function of gap junction channels to understand their role in cellular communication.

Biology: Investigating the role of gap junctions in various physiological processes, such as cardiac conduction, neuronal signaling, and tissue homeostasis.

Medicine: Exploring the involvement of gap junctions in diseases such as cancer, cardiac arrhythmias, and neurodegenerative disorders. Gap junction proteins are potential targets for therapeutic interventions.

Industry: Utilizing gap junction proteins in biotechnological applications, such as biosensors and drug delivery systems.

Wirkmechanismus

Gap junction proteins form channels that allow the direct transfer of ions and small molecules between adjacent cells. This transfer is crucial for maintaining cellular homeostasis and coordinating cellular activities. The channels are formed by the docking of two connexons (hemichannels) from adjacent cells. Each connexon is composed of six connexin subunits. The opening and closing of these channels are regulated by various factors, including voltage, pH, and phosphorylation .

Vergleich Mit ähnlichen Verbindungen

- Connexin 43

- Connexin 26

- Connexin 32

Eigenschaften

IUPAC Name |

2-(2-hydroxyphenyl)-6-methyl-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-6-10(15)13-11(12-7)8-4-2-3-5-9(8)14/h2-6,14H,1H3,(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYLXWYKNBVUNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N=C(N1)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)N=C(N1)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3,4-Dimethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B7772861.png)

![methyl (5E)-5-[(2-hydroxyethylamino)methylidene]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate](/img/structure/B7772867.png)

![5,5-dimethyl-2-[1-(2-phthalazin-1-ylhydrazinyl)ethylidene]cyclohexane-1,3-dione](/img/structure/B7772883.png)

![Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B7772918.png)

![5,7-Dihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B7772949.png)